Cas no 852660-33-4 (1-(3-azidopropyl)-4-fluorobenzene)

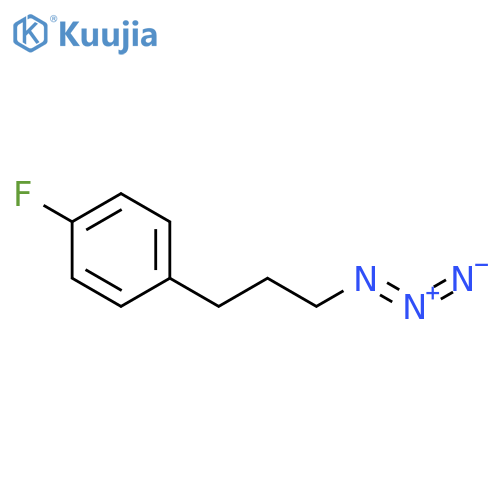

852660-33-4 structure

商品名:1-(3-azidopropyl)-4-fluorobenzene

1-(3-azidopropyl)-4-fluorobenzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-(3-azidopropyl)-4-fluoro-

- 1-(3-azidopropyl)-4-fluorobenzene

-

1-(3-azidopropyl)-4-fluorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1832789-1.0g |

1-(3-azidopropyl)-4-fluorobenzene |

852660-33-4 | 1g |

$813.0 | 2023-06-02 | ||

| Enamine | EN300-1832789-2.5g |

1-(3-azidopropyl)-4-fluorobenzene |

852660-33-4 | 2.5g |

$894.0 | 2023-09-19 | ||

| Enamine | EN300-1832789-5g |

1-(3-azidopropyl)-4-fluorobenzene |

852660-33-4 | 5g |

$1322.0 | 2023-09-19 | ||

| Enamine | EN300-1832789-0.05g |

1-(3-azidopropyl)-4-fluorobenzene |

852660-33-4 | 0.05g |

$383.0 | 2023-09-19 | ||

| Enamine | EN300-1832789-0.25g |

1-(3-azidopropyl)-4-fluorobenzene |

852660-33-4 | 0.25g |

$420.0 | 2023-09-19 | ||

| Enamine | EN300-1832789-0.1g |

1-(3-azidopropyl)-4-fluorobenzene |

852660-33-4 | 0.1g |

$402.0 | 2023-09-19 | ||

| Enamine | EN300-1832789-10g |

1-(3-azidopropyl)-4-fluorobenzene |

852660-33-4 | 10g |

$1962.0 | 2023-09-19 | ||

| Enamine | EN300-1832789-5.0g |

1-(3-azidopropyl)-4-fluorobenzene |

852660-33-4 | 5g |

$2360.0 | 2023-06-02 | ||

| Enamine | EN300-1832789-0.5g |

1-(3-azidopropyl)-4-fluorobenzene |

852660-33-4 | 0.5g |

$438.0 | 2023-09-19 | ||

| Enamine | EN300-1832789-10.0g |

1-(3-azidopropyl)-4-fluorobenzene |

852660-33-4 | 10g |

$3500.0 | 2023-06-02 |

1-(3-azidopropyl)-4-fluorobenzene 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

852660-33-4 (1-(3-azidopropyl)-4-fluorobenzene) 関連製品

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量